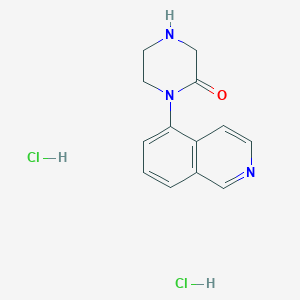

![molecular formula C18H22N4O2 B2617219 N-(叔丁基)-2-苯基咪唑并[2,1-b][1,3]苯并噻唑-3-胺 CAS No. 1030096-89-9](/img/structure/B2617219.png)

N-(叔丁基)-2-苯基咪唑并[2,1-b][1,3]苯并噻唑-3-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

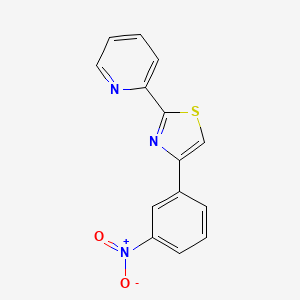

N-(tert-butyl)-2-phenylimidazo[2,1-b][1,3]benzothiazol-3-amine, also known as BIBX1382, is a small molecule inhibitor of epidermal growth factor receptor (EGFR) tyrosine kinase. EGFR is a transmembrane receptor protein that plays a crucial role in cell growth, proliferation, and differentiation. It is overexpressed in many types of cancer, making it an attractive target for cancer therapy. BIBX1382 has been extensively studied for its potential as an anticancer agent.

科学研究应用

Antifungal Application

Specific Scientific Field

Summary of the Application

The compound has been found to have potent antifungal effects, particularly against Candida spp .

Methods of Application or Experimental Procedures

The compound was synthesized and tested against a panel of bacterial and fungal pathogens. The compound showed excellent antifungal activity against fungal pathogens .

Results or Outcomes

The compound exhibited minimum inhibitory concentration ranges from 4 to 16 µg/mL and minimum fungicidal concentration in the range 4‒32 µg/mL as the lowest concentration enough to eliminate the Candida spp .

Synthesis and Characterization

Specific Scientific Field

Summary of the Application

The compound was synthesized with new methods from 4-tert-octylphenol via bromination, benzyl protection, and halogen exchange reaction .

Methods of Application or Experimental Procedures

The effects of solvents and ligands in the halogen exchange reaction were studied in detail .

Results or Outcomes

Improved yield and easy purification benefit this method .

Antitumor Activity

Specific Scientific Field

Summary of the Application

The compound has been found to inhibit the growth of HeLa cells .

Methods of Application or Experimental Procedures

The compound was synthesized and tested against HeLa cells .

Results or Outcomes

The compound was found to inhibit the growth of HeLa cells by stopping the division when the cells completed a division cycle before another DNA synthesis phase started .

Asymmetric N-Heterocycle Synthesis

Summary of the Application

The compound has been used in the synthesis of N-heterocycles via sulfinimines .

Methods of Application or Experimental Procedures

The compound was synthesized and used in the synthesis of N-heterocycles via sulfinimines .

Results or Outcomes

The methodology offers general access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives .

Ullmann Coupling Reaction

Summary of the Application

The compound has been used in the Ullmann coupling reaction for the preparation of 1-benzyloxy-2-(3,6-di-tert-butyl-9H-carbazolyl)-4-tert-octylbenzene .

Methods of Application or Experimental Procedures

The compound was synthesized and used in the Ullmann coupling reaction .

Results or Outcomes

The synthesized 1-benzyloxy-2-iodo-4-tert-octylbenzene was further examined for its application in the Ullmann coupling reaction .

Biological Activities

Specific Scientific Field

Summary of the Application

The compound has been found to exhibit a wide range of biological properties including anticancer, antimicrobial, antidiabetic, anticonvulsant, anti-inflammatory, antiviral, antitubercular activities .

Methods of Application or Experimental Procedures

The compound was synthesized and tested against a panel of biological targets .

Results or Outcomes

The compound was found to exhibit a wide range of biological properties .

Inhibition of Ubiquitin Ligase

Specific Scientific Field

Summary of the Application

The compound has been found to inhibit the activity of ubiquitin ligase .

Methods of Application or Experimental Procedures

The compound was synthesized and tested against ubiquitin ligase .

Results or Outcomes

The compound was found to inhibit the activity of ubiquitin ligase .

Selective Cytotoxicity Against Tumorigenic Cell Lines

Summary of the Application

The compound has been found to exhibit selective cytotoxicity against tumorigenic cell lines .

Methods of Application or Experimental Procedures

The compound was synthesized and tested against various tumorigenic cell lines .

Results or Outcomes

The compound was found to exhibit selective cytotoxicity against tumorigenic cell lines .

Prophylaxis and Treatment of Rotavirus Infections

Specific Scientific Field

Summary of the Application

The compound has been found to be effective in the prophylaxis and treatment of rotavirus infections .

Methods of Application or Experimental Procedures

The compound was synthesized and tested against rotavirus .

Results or Outcomes

The compound was found to be effective in the prophylaxis and treatment of rotavirus infections .

属性

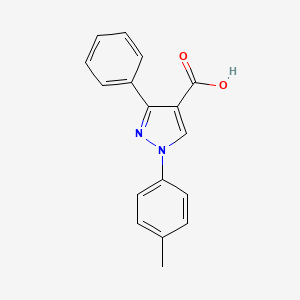

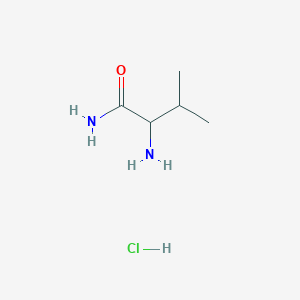

IUPAC Name |

N-(2-methylphenyl)-2-(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)oxyacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O2/c1-13-7-3-4-8-15(13)20-16(23)12-24-17-11-14(2)19-18(21-17)22-9-5-6-10-22/h3-4,7-8,11H,5-6,9-10,12H2,1-2H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRZZJOCDMYDYBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)COC2=NC(=NC(=C2)C)N3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[6-Methyl-2-(pyrrolidin-1-YL)pyrimidin-4-YL]oxy}-N-(2-methylphenyl)acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

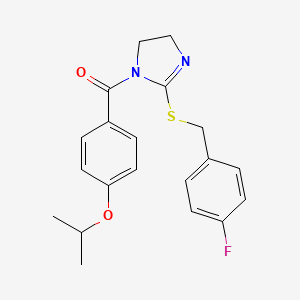

![5-[(2-Fluorophenyl)methylsulfanyl]-7-(furan-2-yl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2617137.png)

![(3Z)-5,6-dimethoxy-3-[(3,4,5-trimethoxyphenyl)methylidene]-1H-indol-2-one](/img/structure/B2617139.png)

![2-(2,5-dioxopyrrolidin-1-yl)-N-(6-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2617144.png)

![Ethyl 4-[4-[(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2617146.png)

![Ethyl 2-(1,7-dimethyl-2,4-dioxo-8-propyl-1,3,5-trihydro-4-imidazolino[1,2-h]pu rin-3-yl)acetate](/img/structure/B2617148.png)

![N-(2-ethyl-6-methylphenyl)-2-[(3-methyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B2617154.png)

![N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3,5-dimethoxybenzamide](/img/structure/B2617155.png)